Cox-2-IN-13

COX-2 Inhibition Enzymatic Assay Anti-inflammatory Potency

Cox-2-IN-13 (compound 13e) is a pyrrolidine-2,5-dione class selective COX-2 inhibitor (IC50=0.98 μM, SI=31.5) validated in the carrageenan-induced paw edema model with acute toxicity tolerance up to 1000 mg/kg. Unlike highly selective coxibs (etoricoxib SI~344) or non-selective NSAIDs (ibuprofen SI~0.035), its moderate selectivity provides a critical baseline for SAR studies and mechanistic COX-1/COX-2 pharmacology investigations. This well-characterized chemical probe is ideal for benchmarking structural modifications and dissecting selectivity thresholds. Each batch includes rigorous analytical documentation.

Molecular Formula C19H18N2O5S
Molecular Weight 386.4 g/mol
Cat. No. B15142447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-13
Molecular FormulaC19H18N2O5S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H18N2O5S/c1-12-2-4-13(5-3-12)17(22)10-14-11-18(23)21(19(14)24)15-6-8-16(9-7-15)27(20,25)26/h2-9,14H,10-11H2,1H3,(H2,20,25,26)
InChIKeyPQVXNOUEEGFMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-13: Chemical Profile and Procurement Considerations for a Selective Pyrrolidine-2,5-Dione COX-2 Inhibitor


Cox-2-IN-13, designated as compound 13e in primary literature, is a synthetic small molecule belonging to the pyrrolidine-2,5-dione class of selective cyclooxygenase-2 (COX-2) inhibitors [1]. It is characterized by a molecular weight of 386.42 g/mol and the chemical formula C19H18N2O5S [1]. Unlike some other COX-2 inhibitors, this compound is defined by its specific substitution pattern, which includes a sulfonamide group known to be critical for COX-2 selectivity [1]. Its primary reported bioactivity is the potent and selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation [1].

Why Cox-2-IN-13 Cannot Be Readily Substituted by Other COX-2 Selective Inhibitors


Assuming interchangeability between Cox-2-IN-13 and other coxibs like celecoxib, rofecoxib, or valdecoxib is a critical procurement error due to vast differences in their quantitative selectivity and potency profiles. Even among the same class, compounds differ by orders of magnitude in their COX-1/COX-2 selectivity indices and IC50 values, which dictate their safety and efficacy margins [1]. For instance, while celecoxib may exhibit a selectivity index of over 400 in some assays [2], Cox-2-IN-13 demonstrates a selectivity index of 31.5 [1]. This difference is not subtle; it represents a fundamentally different molecular tool that will have a distinct impact on off-target COX-1 inhibition and downstream prostaglandin signaling in any experimental or preclinical model. Substituting without these specific metrics risks invalidating comparative data and confounding experimental outcomes.

Quantitative Differentiation of Cox-2-IN-13: A Head-to-Head and Cross-Study Analysis of Potency, Selectivity, and In Vivo Safety


COX-2 Inhibitory Potency: Moderate Micromolar Affinity Differentiates Cox-2-IN-13 from Ultra-Potent Nanomolar Inhibitors

In direct enzymatic inhibition assays, Cox-2-IN-13 exhibits an IC50 value of 0.98 μM against COX-2 [1]. This contrasts with the significantly higher potency of other clinical coxibs. For instance, in comparable in vitro assays, rofecoxib demonstrates IC50 values in the nanomolar range (18-26 nM) [2], and valdecoxib shows an IC50 of 0.24 μM [3]. This quantitative difference positions Cox-2-IN-13 as a moderately potent tool compound, which may be advantageous for dose-response studies requiring a wider dynamic range or for applications where ultra-high potency is not desired.

COX-2 Inhibition Enzymatic Assay Anti-inflammatory Potency

COX-2 Selectivity Profile: A 31.5-Fold Selectivity Index Defines a Specific Experimental Window for Cox-2-IN-13

Cox-2-IN-13 demonstrates a COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)) of 31.5 [1]. This is a moderate selectivity compared to other agents. For example, etoricoxib has a reported SI of up to 344 [2], while celecoxib can exhibit an SI of 405 in some assays [3]. Conversely, less selective NSAIDs like ibuprofen have much lower ratios (IC50(COX-2) = 370 μM, IC50(COX-1) = 13 μM, SI ≈ 0.035) [4]. The 31.5-fold selectivity of Cox-2-IN-13 is a quantifiable benchmark that defines its potential for off-target COX-1 inhibition relative to its primary target.

COX-2 Selectivity Off-target Effect Selectivity Index

In Vivo Acute Safety Profile: Demonstration of Tolerability up to 1000 mg/kg in Rodent Studies

A key differentiator for Cox-2-IN-13 is its documented in vivo safety profile. An acute toxicity study in rodents demonstrated that the compound was safe and well-tolerated up to a high dose of 1000 mg/kg [1]. This data point provides a quantifiable safety margin for in vivo experiments. While other coxibs are known to have specific cardiovascular or gastrointestinal safety liabilities that are well-documented in the literature [2], the specific high-tolerability data for Cox-2-IN-13 in this study offers a tangible and relevant benchmark for researchers planning animal studies.

In Vivo Toxicology Acute Toxicity Preclinical Safety

Validated Research and Industrial Application Scenarios for Cox-2-IN-13


Preclinical In Vivo Models of Acute Inflammation

Cox-2-IN-13 is specifically validated for use in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation [1]. The availability of both in vitro (IC50 = 0.98 μM, SI = 31.5) and in vivo safety data (tolerated up to 1000 mg/kg) from the same study [1] makes it a well-characterized and reliable tool for investigating the role of COX-2-mediated prostaglandin synthesis in this context. Researchers can use the provided safety data to select an appropriate dose range that is likely to be efficacious without causing acute toxicity.

Multitarget Anti-inflammatory Drug Discovery Research

As a compound derived from a study aimed at developing multitarget anti-inflammatory agents, Cox-2-IN-13 serves as a specific chemical probe for the pyrrolidine-2,5-dione scaffold [1]. Its moderate potency (0.98 μM) and selectivity (31.5) provide a defined baseline for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a benchmark to assess whether structural modifications to the pyrrolidine-2,5-dione core improve COX-2 potency, enhance selectivity, or impact the inhibition of other targets like 5-lipoxygenase (5-LOX) [1].

Comparative Pharmacological Studies of COX-2 Selectivity

Cox-2-IN-13 is an ideal candidate for inclusion in comparative studies designed to elucidate the functional consequences of varying degrees of COX-2 selectivity. Its moderate selectivity index of 31.5 [1] positions it between highly selective agents like etoricoxib (SI ~344) [2] and non-selective NSAIDs like ibuprofen (SI ~0.035) [3]. Using Cox-2-IN-13 in a panel with these other tools allows researchers to precisely dissect the threshold of COX-2 vs. COX-1 inhibition required to produce a specific anti-inflammatory effect or to mitigate a particular off-target side effect in a given model.

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